molecular formula C10H8BrNO B1346332 4-(2-Bromophenyl)-4-Oxobutyronitrile CAS No. 884504-61-4

4-(2-Bromophenyl)-4-Oxobutyronitrile

Cat. No. B1346332
M. Wt: 238.08 g/mol
InChI Key: IEFOOSOOWUOXPH-UHFFFAOYSA-N
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Description

Unfortunately, there is no specific information available for “4-(2-Bromophenyl)-4-Oxobutyronitrile”. However, related compounds such as 4-Bromophenylacetic acid1 and Bromophenol2 are known. 4-Bromophenylacetic acid is an organic compound, a derivative of phenylacetic acid containing a bromine atom in the para position1. Bromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring2.



Synthesis Analysis

There is no direct information available on the synthesis of “4-(2-Bromophenyl)-4-Oxobutyronitrile”. However, related compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities3.



Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenyl)-4-Oxobutyronitrile” is not directly available. However, the crystal structure of related compounds such as 2-(2-bromophenyl)-4-phenylbenzo[b][1,4]oxaphosphinine 4-oxide has been studied4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “4-(2-Bromophenyl)-4-Oxobutyronitrile”. However, related compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromophenyl)-4-Oxobutyronitrile” are not directly available. However, related compounds such as 4-Bromophenol have been studied7.


Scientific Research Applications

Heterocyclic Compound Synthesis

A study by El-Hashash et al. (2015) demonstrates the synthesis of novel heterocyclic compounds with potential antibacterial activities from a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing its utility as a precursor for creating a variety of biologically active molecules (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Photoluminescence

Li et al. (2011) explored the synthesis and photoluminescence characteristics of α,β-diarylacrylonitrile derivatives, highlighting the role of 4-bromophenyl units in creating materials with green fluorescence and good thermal stability for potential applications in organic electronics and photonics (Li, Li, Liu, Yue, & Yu, 2011).

Anticancer Potential

A novel bromophenol derivative, BOS-102, was synthesized and found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells, implicating 4-bromophenyl derivatives in the development of potential anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Polymer Synthesis for Photovoltaic Applications

Duprez et al. (2005) reported the synthesis of conjugated polymers containing terpyridine−ruthenium complexes, using a bromophenyl-containing compound as part of the polymer backbone, which could be applied in photovoltaic devices, demonstrating the compound's utility in materials science (Duprez, Biancardo, Spanggaard, & Krebs, 2005).

Safety And Hazards

There is no specific information available on the safety and hazards of “4-(2-Bromophenyl)-4-Oxobutyronitrile”. However, related compounds such as Bromophenol have been studied for their presence in human blood and breast milk2.


Future Directions

There is no specific information available on the future directions of “4-(2-Bromophenyl)-4-Oxobutyronitrile”. However, related compounds such as pyridines with diverse functional groups have been synthesized for various applications8.


Please note that the information provided is based on the closest related compounds available and may not fully represent “4-(2-Bromophenyl)-4-Oxobutyronitrile”. Further research and studies would be needed to provide a more accurate analysis of this specific compound.


properties

IUPAC Name

4-(2-bromophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFOOSOOWUOXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642192
Record name 4-(2-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-4-Oxobutyronitrile

CAS RN

884504-61-4
Record name 2-Bromo-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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